molecular formula C6H4FN3 B1334372 1-Azido-3-fluorobenzene CAS No. 3296-03-5

1-Azido-3-fluorobenzene

Cat. No. B1334372
CAS RN: 3296-03-5
M. Wt: 137.11 g/mol
InChI Key: MQFLRDDKIIPOFC-UHFFFAOYSA-N
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Description

1-Azido-3-fluorobenzene is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It has a molecular formula of C6H4FN3 and a molecular weight of 137.11 .


Molecular Structure Analysis

The molecular structure of 1-Azido-3-fluorobenzene consists of a benzene ring with an azido group (N3) and a fluorine atom (F) attached to it .


Physical And Chemical Properties Analysis

1-Azido-3-fluorobenzene is a liquid with a concentration of 0.5 M in tert-butyl methyl ether . It has a molecular weight of 137.11 .

Scientific Research Applications

  • Organic Synthesis and Materials Science

    • 1-Azido-3-fluorobenzene is a versatile chemical compound used extensively in scientific research. Its unique properties make it a valuable tool in various fields, ranging from organic synthesis to materials science.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Chemical analysis via nuclear magnetic resonance (NMR) spectroscopy using permanent magnets, rather than superconducting magnets, is a rapidly developing field .
    • 1-Azido-3-fluorobenzene could potentially be analyzed using this technique, although specific details about its use in this context are not available .
  • Proteomics Research

    • 1-Azido-3-fluorobenzene is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • It can be used as a biochemical reagent in various experimental procedures, although the specific methods of application can vary widely depending on the particular research context .
    • The outcomes of these applications can provide valuable insights into the structure and function of proteins, which can have implications for understanding biological processes and diseases .
  • Environmental Remediation

    • As mentioned earlier, 1-Azido-3-fluorobenzene is a fluorinated compound, and these compounds do not easily break down in nature, leading to their accumulation in the environment .
    • Research is being conducted to find ways to biologically decompose these compounds. For example, enzymes that can catalyze defluorination reactions are being studied .
    • The outcomes of these studies could potentially lead to new methods for the bioremediation of fluorinated pollutants in the environment .
  • Chemical Industry

    • 1-Azido-3-fluorobenzene is used in the chemical industry as a building block for the synthesis of more complex organic compounds .
    • The specific methods of application or experimental procedures vary widely depending on the particular industrial context .
    • The outcomes of these applications can lead to the production of a wide range of products, from pharmaceuticals to materials for various industries .
  • Friedel-Crafts Acylation

    • 1-Azido-3-fluorobenzene can be used in Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction .
    • This reaction is one of the most frequently used reactions in organic synthesis to form C-C bonds .
    • The outcomes of these applications can lead to the synthesis of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
  • Polymer Synthesis

    • 1-Azido-3-fluorobenzene can be used in the synthesis of aryl-substituted poly(2,5-benzophenone)s .
    • This involves Ni(0)-catalyzed coupling polymerization .
    • The outcomes of these applications can lead to the production of polymers with potential applications .
  • Biochemical Reagent

    • 1-Azido-3-fluorobenzene can be used as a biochemical reagent .
    • It can be used in various experimental procedures, although the specific methods of application can vary widely depending on the particular research context .
    • The outcomes of these applications can provide valuable insights into various biochemical processes .

Safety And Hazards

1-Azido-3-fluorobenzene is highly flammable and can cause skin and eye irritation. Prolonged or repeated exposure can cause damage to organs .

properties

IUPAC Name

1-azido-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFLRDDKIIPOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396779
Record name 1-azido-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-fluorobenzene

CAS RN

3296-03-5
Record name 1-azido-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-3-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium nitrite (262 mg) dissolved in 1.0 ml of water was dropped, under cooling with ice, into a solution of 500 mg of 3-fluorophenylhydrazine hydrochloride in 2.5 ml of concentrated hydrochloric acid and 3.0 ml of diethyl ether. Temperature of the reaction solution was raised to room temperature followed by stirring for 3 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 252 mg of the title compound as a brown oily crude product.
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Pan, Y Zhou, Q Wang, Y Wang, C Tian… - European journal of …, 2020 - Elsevier
… Following the general procedure, 2-hydroxy-1,4-naphoquinone and 1-azido-3-fluorobenzene provided the title compound as a brown powder in 67% yield. H NMR (400 MHz, DMSO‑d …
Number of citations: 23 www.sciencedirect.com
GC Brandão, FCR Missias, LM Arantes… - European journal of …, 2018 - Elsevier
Lapachol is an abundant prenyl naphthoquinone occurring in Brazilian Bignoniaceae that was clinically used, in former times, as an antimalarial drug, despite its moderate effect. …
Number of citations: 75 www.sciencedirect.com
O Schwardt, S Rabbani, M Hartmann… - Bioorganic & medicinal …, 2011 - Elsevier
Urinary tract infection (UTI) caused by uropathogenic Escherichia coli (UPEC) is one of the most prevalent infectious diseases. Particularly affected are women, who have a 40–50% risk …
Number of citations: 102 www.sciencedirect.com
S Kumar, S Prasad, B Kumar, HK Gautam… - Medicinal Chemistry …, 2016 - Springer
A series of thirty-three novel triazolyl pyranochromen-2(1H)-one derivatives have been synthesized via Cu (I) catalysed Huisgen 1,3-dipolar cycloaddition reaction. All of the synthesized …
Number of citations: 7 link.springer.com
JS Pallesen, D Narayanan, KT Tran… - Journal of medicinal …, 2021 - ACS Publications
… solution was extracted with Et 2 O (15 mL); the organic phase was washed with brine (10 mL), dried over MgSO 4 , filtered, and concentrated in vacuo to afford 1-azido-3-fluorobenzene …
Number of citations: 28 pubs.acs.org
A Strømme - 2012 - duo.uio.no
I denne oppgaven ble det forsøkt å lage derivater av 1,4-triazolanaloger av forbindelsen 2-metoksiøstradiol. 2-metoksiøstradiol er en forbindelse som har vist effekt mot kreft, blant annet …
Number of citations: 2 www.duo.uio.no

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